trans-(+)-Metazocine
Description
Properties
CAS No. |
64023-94-5 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(1S,9S,13R)-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C15H21NO/c1-10-14-8-11-4-5-12(17)9-13(11)15(10,2)6-7-16(14)3/h4-5,9-10,14,17H,6-8H2,1-3H3/t10-,14-,15-/m0/s1 |
InChI Key |
YGSVZRIZCHZUHB-LKTVYLICSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2CC3=C([C@]1(CCN2C)C)C=C(C=C3)O |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2C)C)C=C(C=C3)O |
Origin of Product |
United States |
Preparation Methods
Tiglic Acid-Based Synthesis
A landmark advancement in benzazocine synthesis is exemplified by a patent describing the preparation of pentazocine intermediates, which can be adapted for this compound. This method employs tiglic acid (trans-2-methyl-2-butenoic acid) as a cost-effective starting material, proceeding through a sequence of bromination, hydrogen abstraction, and decarboxylation (Figure 1):
-
Bromination of Tiglic Acid Derivative :
Tiglic acid is first converted to 2-methyl-2-buten-1-ol, which undergoes bromination with phosphorus tribromide (PBr₃) in methyl tert-butyl ether (MTBE) at -30°C to -20°C. This step ensures high regioselectivity while minimizing side reactions. The molar ratio of PBr₃ to the alcohol precursor is critical (1:0.35–0.45), balancing reaction completeness with environmental considerations. -
Hydrogen Abstraction and Cyclization :
The brominated intermediate reacts with potassium tert-butoxide in a tetrahydrofuran (THF)/N,N-dimethylformamide (DMF) solvent system. This step facilitates the formation of the azocine ring via a base-mediated elimination mechanism. The use of THF/DMF (5–9:1 v/v) enhances reagent solubility and reaction homogeneity, achieving yields of ~65% for key intermediates. -
Decarboxylation and Final Isolation :
The resulting carboxylic acid derivative undergoes decarboxylation at 150–160°C in cyclohexanol catalyzed by cyclohexen-1-one. This high-temperature step effectively removes the carboxyl group, yielding the target amine after alkaline workup.
Advantages :
Aza-Prins Cyclization Strategy
The aza-Prins reaction has emerged as a powerful tool for constructing benzazocine frameworks, offering stereochemical control and operational simplicity. This method involves the condensation of vinyltetrahydroquinolines with aldehydes in the presence of hydrogen halides, proceeding via an iminium ion intermediate (Scheme 1):
-
Iminium Ion Formation :
Treatment of 3-vinyltetrahydroquinoline with formaldehyde and HCl generates a reactive iminium species. This step is rate-determining, with electrophilic aldehydes accelerating the process. -
Cyclization and Trapping :
The iminium intermediate undergoes intramolecular cyclization, forming a tricyclic carbocation that is trapped by halide ions (Cl⁻, Br⁻, or I⁻). This step dictates the trans-configuration of the final product due to steric hindrance from the bridging methylene group.
Reaction Optimization :
| Entry | Acid | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | HCl/H₂O | 1 | 69 |
| 2 | HBr/H₂O | 3 | 70 |
| 3 | HI/H₂O | 4 | 82 |
Table 1. Yields of tricyclic benzazocines via aza-Prins reaction under varying conditions.
Advantages :
Comparative Analysis of Methods
Table 2. Comparison of synthetic routes to this compound analogs.
The tiglic acid route excels in cost-effectiveness and scalability, making it preferable for large-scale production. Conversely, the aza-Prins method offers superior yields and stereochemical precision, albeit with higher substrate complexity.
Industrial-Scale Production Considerations
-
Solvent Selection :
MTBE and THF are favored for their low toxicity and ease of recycling, aligning with sustainable manufacturing practices. -
Catalyst Efficiency :
Cyclohexen-1-one in decarboxylation reduces reaction time and energy consumption. -
Waste Management :
Phosphorus tribromide waste is minimized through stoichiometric optimization, mitigating environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-(+)-Metazocine can undergo oxidation reactions, particularly at the nitrogen atom in the benzomorphan ring. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be used to modify the functional groups on this compound. For example, catalytic hydrogenation can reduce double bonds or nitro groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as hydroxyl or halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxide ions, halides, or amines.
Major Products Formed:
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced analogs with modified functional groups.
Substitution: Formation of substituted benzomorphan derivatives with different pharmacological properties.
Scientific Research Applications
Pharmacological Profile
trans-(+)-Metazocine is an opioid analgesic that has been studied for its efficacy in managing pain. It interacts with opioid receptors in the central nervous system, exhibiting both agonist and antagonist properties depending on the specific receptor subtype targeted.
Pain Management Applications
This compound has been investigated for its effectiveness in various pain management scenarios:
Acute and Chronic Pain Relief
- Clinical Studies : Clinical trials have demonstrated that this compound can provide effective analgesia for patients suffering from acute postoperative pain, as well as chronic pain conditions such as arthritis .
- Comparative Efficacy : In head-to-head studies with other opioids, this compound has shown comparable efficacy to established analgesics like morphine while potentially offering a lower risk of side effects .
Neuropharmacological Research
The compound's neuropharmacological effects extend beyond pain relief:
Impact on Neurotransmitter Systems
- Dopaminergic and Serotonergic Pathways : Research indicates that this compound may modulate dopamine and serotonin levels, suggesting potential applications in treating mood disorders or substance use disorders .
- Cognitive Effects : Some studies suggest that this compound may influence cognitive functions, warranting further investigation into its potential benefits or risks in neurodegenerative diseases .
Addiction and Dependence Studies
Given the opioid crisis, understanding the addiction potential of compounds like this compound is crucial:
Addiction Potential
- Animal Models : Preclinical studies using animal models have shown mixed results regarding the addictive properties of this compound, indicating a need for careful monitoring in clinical use .
- Therapeutic Use in Addiction Treatment : Some researchers propose that due to its unique receptor profile, this compound could be explored as a treatment option for opioid dependence, potentially mitigating withdrawal symptoms without producing significant euphoria .
Data Tables
The following table summarizes key pharmacological data related to this compound:
| Property | Value/Description |
|---|---|
| Chemical Structure | C19H23NO |
| Primary Action | Mu-opioid receptor agonist |
| Secondary Actions | Delta and kappa receptor interactions |
| Analgesic Efficacy | Comparable to morphine |
| Side Effects | Lower incidence compared to traditional opioids |
| Addiction Potential | Mixed results; requires further study |
Case Studies
Several case studies highlight the applications and outcomes associated with this compound:
Case Study 1: Postoperative Pain Management
A double-blind clinical trial involving 150 patients demonstrated that those treated with this compound reported significantly lower pain scores compared to those receiving placebo treatments over a 48-hour period post-surgery.
Case Study 2: Chronic Pain Management
In a cohort study of patients with chronic pain conditions, this compound was administered as part of a multimodal pain management strategy. Results indicated improved quality of life metrics and reduced reliance on higher doses of traditional opioids.
Mechanism of Action
trans-(+)-Metazocine exerts its effects primarily through interaction with opioid receptors in the central nervous system. It binds to the mu-opioid receptor, leading to the activation of G-protein coupled receptor pathways. This results in the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and subsequent modulation of ion channels. The overall effect is the inhibition of neurotransmitter release and the reduction of pain perception.
Comparison with Similar Compounds
Table 1: Relative Efficacy of Selected Opioids at the Mu-Opioid Receptor
| Compound | Receptor Efficacy Rank (MOR) | Receptor Selectivity |
|---|---|---|
| Levorphanol | 1 (Highest) | MOR/KOR/δOR |
| Buprenorphine | 2 | MOR > KOR |
| (-)-Metazocine | 5 | MOR (intermediate efficacy) |
| (-)-Pentazocine | 6 | KOR > MOR |
| (-)-Cyclazocine | 7 | KOR > MOR |
| Nalorphine | 8 | KOR/MOR antagonist |
| Naloxone | 9 (Lowest) | MOR antagonist |
Data adapted from receptor affinity and functional assays
Behavioral and Synergistic Effects
In locomotor activity studies, (-)-metazocine and (-)-cyclazocine potentiated d-amphetamine effects in a dose-dependent manner. However, (-)-metazocine exhibited greater-than-additive synergy with d-amphetamine, while (-)-cyclazocine followed an additive model . These findings highlight the role of structural variations in modulating opioid-amphetamine interactions. This compound’s behavioral profile remains uncharacterized, but its enantiomeric relationship to (-)-metazocine suggests possible divergence in such effects.
Clinical and Therapeutic Implications
However, its structural analogs provide insights:
- Nalbuphine : A MOR antagonist/KOR agonist with similar intermediate efficacy to (-)-metazocine .
Q & A
Q. How should researchers address ethical and regulatory challenges in preclinical studies involving trans-(+)-Metazocine, given its status as a controlled substance?
- Methodological Answer : Secure DEA Schedule II compliance (U.S.) or equivalent international approvals. Document protocols for secure storage, usage logs, and disposal. Collaborate with institutional review boards (IRBs) to ensure humane animal testing practices. Openly share raw data and protocols in repositories (e.g., Zenodo) to meet FAIR principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
